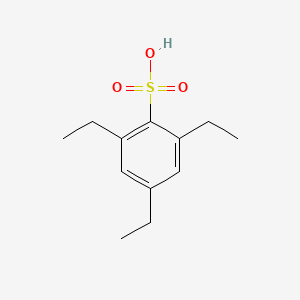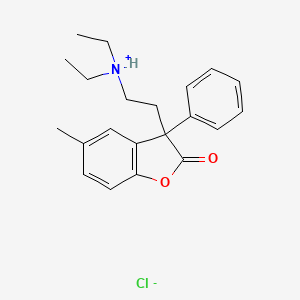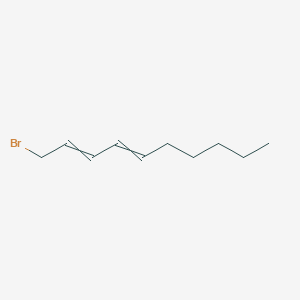
1-Bromodeca-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromodeca-2,4-diene is an organic compound characterized by a bromine atom attached to a deca-2,4-diene structure. This compound is part of the diene family, which contains two double bonds separated by a single carbon-carbon bond. The presence of the bromine atom makes it a valuable intermediate in various organic synthesis reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromodeca-2,4-diene can be synthesized through the bromination of deca-2,4-diene. This process typically involves the addition of bromine (Br2) to deca-2,4-diene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the addition and avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromodeca-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The bromine atom can participate in electrophilic addition reactions, leading to the formation of dibromo compounds.
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), resulting in the formation of alcohols or ethers.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Electrophilic Addition: Bromine (Br2) in solvents like CCl4 or CH2Cl2.
Substitution Reactions: Nucleophiles such as OH- or RO- in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Dibromo Compounds: Formed through electrophilic addition.
Alcohols and Ethers: Formed through substitution reactions.
Epoxides and Alkanes: Formed through oxidation and reduction reactions, respectively.
Aplicaciones Científicas De Investigación
1-Bromodeca-2,4-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromodeca-2,4-diene involves its reactivity as a diene and the presence of the bromine atom. The compound can undergo electrophilic addition, where the bromine atom acts as an electrophile, attacking the double bonds to form resonance-stabilized carbocations . These intermediates can then react with nucleophiles or undergo further transformations.
Comparación Con Compuestos Similares
1-Bromo-1,3-butadiene: Another brominated diene with similar reactivity but different structural properties.
1-Chlorodeca-2,4-diene: A chlorinated analogue with similar chemical behavior but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 1-Bromodeca-2,4-diene is unique due to its specific structure, which allows for selective reactions and the formation of diverse products. Its bromine atom provides distinct reactivity compared to other halogenated dienes, making it valuable in synthetic chemistry .
Propiedades
Número CAS |
63240-76-6 |
|---|---|
Fórmula molecular |
C10H17Br |
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
1-bromodeca-2,4-diene |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h6-9H,2-5,10H2,1H3 |
Clave InChI |
ZLTYQSNOJUUBSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


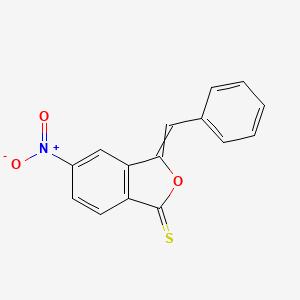
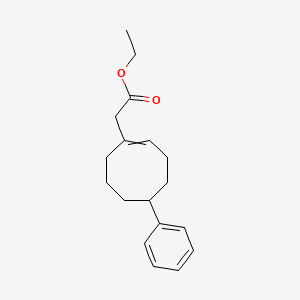

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

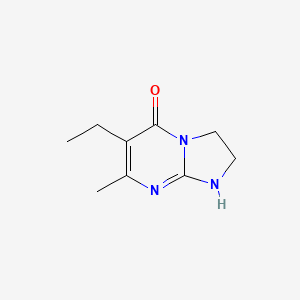
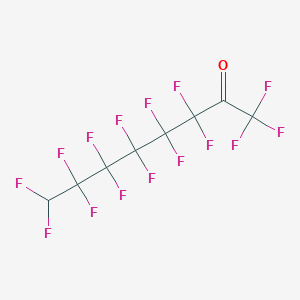

![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
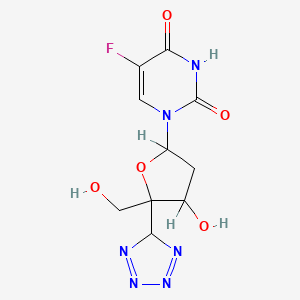
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
